Picralinal

Description

Properties

IUPAC Name |

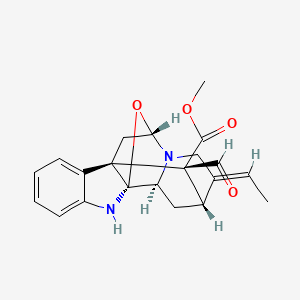

methyl (1R,9S,11S,14E,15S,17S,19R)-14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-12-10-23-16-8-14(12)19(11-24,18(25)26-2)20-9-17(23)27-21(16,20)22-15-7-5-4-6-13(15)20/h3-7,11,14,16-17,22H,8-10H2,1-2H3/b12-3-/t14-,16-,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBAENOZUZWALZ-GGZNVOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Record name | Picralinal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Picralinal | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Picralinal's Core Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralinal, an indole alkaloid isolated from plants of the Alstonia genus, has emerged as a molecule of interest due to its inhibitory activity against sodium-glucose cotransporters (SGLT). This technical guide delineates the core mechanism of action of this compound and its analogs, focusing on their role as inhibitors of SGLT1 and SGLT2. This document provides a comprehensive overview of the available quantitative data, a detailed experimental protocol for assessing SGLT inhibition, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound belongs to the picraline class of indole alkaloids found in medicinal plants such as Alstonia macrophylla.[1] Traditionally, extracts from these plants have been used for a variety of therapeutic purposes. Modern pharmacological studies have identified a key molecular mechanism for picraline-type alkaloids: the inhibition of sodium-glucose cotransporters SGLT1 and SGLT2.[1] These transporters are crucial for glucose reabsorption in the kidneys and intestines. Their inhibition presents a therapeutic strategy for managing hyperglycemia in conditions like type 2 diabetes.[2][3] This guide provides a detailed examination of this mechanism.

Core Mechanism of Action: SGLT1 and SGLT2 Inhibition

The primary mechanism of action of this compound and its related alkaloids is the inhibition of the sodium-glucose cotransporters SGLT1 and SGLT2.[1] SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine.[2] SGLT1 is found in the S3 segment of the proximal tubule and, more significantly, in the small intestine, where it mediates the absorption of dietary glucose and galactose.[4]

By inhibiting these transporters, picraline-type alkaloids prevent the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1] This action effectively lowers blood glucose levels in a manner independent of insulin secretion.

Quantitative Data: In Vitro Inhibition of SGLT1 and SGLT2

Quantitative data on the inhibitory potency of specific picraline-type alkaloids against human SGLT1 and SGLT2 has been reported. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from in vitro studies.

| Compound | SGLT1 IC50 (µM) | SGLT2 IC50 (µM) | Reference |

| 10-methoxy-N(1)-methylburnamine-17-O-veratrate | 4.0 | 0.5 | [5] |

| Alstiphyllanine D | 5.0 | 2.0 | [5] |

| Alstiphyllanine E | Moderate Inhibition | Moderate Inhibition | [6] |

| Alstiphyllanine F | Moderate Inhibition | Moderate Inhibition | [6] |

Note: While this compound belongs to this class of compounds, specific IC50 values for "this compound" were not explicitly found in the reviewed literature. The data presented is for closely related and structurally similar alkaloids isolated from the same plant source.

Signaling Pathways

The inhibition of SGLT2 by this compound initiates a cascade of downstream physiological effects that contribute to glycemic control and potentially other systemic benefits.

Downstream Signaling of SGLT2 Inhibition

Caption: Downstream effects of SGLT2 inhibition by this compound.

Experimental Protocols

The following is a detailed methodology for a cell-based assay to determine the inhibitory activity of compounds like this compound on SGLT1 and SGLT2, based on established protocols.[7][8]

SGLT1 and SGLT2 Inhibition Assay

Objective: To determine the IC50 values of test compounds for human SGLT1 and SGLT2.

Materials:

-

HEK293 cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

G418 (Neomycin) for selection of stable cell lines.

-

Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).

-

[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) as a non-metabolizable glucose analog.

-

Test compounds (e.g., picraline-type alkaloids) dissolved in DMSO.

-

Phlorizin as a positive control inhibitor.

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in DMEM supplemented with FBS, antibiotics, and G418. Seed the cells into 96-well plates at an appropriate density and grow to confluence.

-

Preparation for Assay: On the day of the assay, wash the cells twice with Assay Buffer.

-

Compound Incubation: Prepare serial dilutions of the test compounds and phlorizin in Assay Buffer. Add the compound solutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.

-

Glucose Uptake: Initiate the uptake reaction by adding Assay Buffer containing [¹⁴C]AMG to each well. Incubate for 1-2 hours at 37°C.

-

Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells rapidly three times with ice-cold Assay Buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

References

- 1. Plant-derived glucose transport inhibitors with potential antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products with SGLT2 inhibitory activity: Possibilities of application for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alstiphyllanines E-H, picraline and ajmaline-type alkaloids from Alstonia macrophylla inhibiting sodium glucose cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Alstonia scholaris: A Comprehensive Technical Guide to Picralinal Isolation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alstonia scholaris as a significant source of the indole alkaloid, Picralinal. The document details the distribution of this compound within the plant, outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and presents logical workflows for its analysis and the investigation of its pharmacological properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Quantitative Distribution of this compound in Alstonia scholaris

This compound concentration varies across different parts of the Alstonia scholaris plant. The fruits and flowers have been identified as the most abundant sources of this alkaloid. A summary of the quantitative analysis of this compound and other related alkaloids is presented below.

Table 1: Concentration of this compound and Other Major Alkaloids in Different Parts of Alstonia scholaris

| Plant Part | This compound (µg/g of dry weight) | Picrinine (µg/g of dry weight) | Echitamine (µg/g of dry weight) |

| Fruits | 38.13 ± 0.1472[1] | 73.41 ± 0.3292[1] | - |

| Flowers | Highest Concentration (exact value not provided)[1] | Highest Concentration (exact value not provided)[1] | - |

| Trunk Bark | Absent[1] | - | 14.21 ± 1.123[1] |

| Leaves | Present (quantification not specified)[2] | Present (quantification not specified) | - |

| Stems | Present (quantification not specified) | Present (quantification not specified) | - |

Note: '-' indicates that the compound was not reported or was below the detection limit in the cited study.

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction and analysis of indole alkaloids from Alstonia species. These provide a robust framework for the isolation and quantification of this compound.

2.1. Extraction and Isolation of this compound

This protocol outlines the steps for the extraction and chromatographic separation of this compound from the fruits of Alstonia scholaris, where it is most abundant.

2.1.1. Materials and Reagents

-

Dried and powdered fruits of Alstonia scholaris

-

Methanol (Analytical Grade)

-

Hexane (Analytical Grade)

-

Ethyl acetate (Analytical Grade)

-

Chloroform (Analytical Grade)

-

Ammonia solution (25%)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography (70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for alkaloid detection

-

Rotary evaporator

-

Chromatography column

2.1.2. Extraction Procedure

-

Maceration: Macerate 500 g of dried, powdered Alstonia scholaris fruit material with 2.5 L of methanol at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 500 mL of 1 M hydrochloric acid.

-

Wash the acidic solution with 3 x 250 mL of hexane to remove non-polar compounds. Discard the hexane layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonia solution.

-

Extract the alkaline solution with 4 x 300 mL of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

-

Final Concentration: Filter the dried chloroform extract and concentrate it to dryness using a rotary evaporator to yield the total alkaloid fraction.

2.1.3. Isolation by Column Chromatography

-

Column Preparation: Prepare a silica gel column (70-230 mesh) using a chloroform slurry.

-

Sample Loading: Adsorb the total alkaloid fraction (approximately 5 g) onto a small amount of silica gel and load it onto the prepared column.

-

Elution: Elute the column with a gradient solvent system of increasing polarity, starting with pure chloroform and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v chloroform:ethyl acetate).

-

Fraction Collection: Collect fractions of 20 mL each and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on TLC plates, develop the plates in a chloroform:ethyl acetate (8:2, v/v) solvent system, and visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

-

Pooling and Purification: Combine the fractions containing the compound corresponding to the Rf value of this compound. Concentrate the pooled fractions to obtain purified this compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

2.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in the extracted fractions. Method validation (linearity, accuracy, precision, LOD, LOQ) should be performed for specific applications.

2.2.1. Instrumentation and Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

2.2.2. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Accurately weigh a portion of the dried alkaloid extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

2.2.3. Analysis

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Alstonia scholaris.

Caption: Workflow for this compound extraction, isolation, and analysis.

3.2. Logical Workflow for Pharmacological Investigation

Given the limited information on the specific signaling pathways of this compound, the following diagram presents a logical workflow for investigating its potential pharmacological mechanisms of action.

Caption: Logical workflow for investigating this compound's pharmacology.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of picralinal and related indole alkaloids, focusing on their chemical structure, biosynthesis, pharmacological activities, and underlying mechanisms of action. The information is tailored for professionals in the fields of chemical and biomedical research and drug development.

Introduction to this compound and Akuammiline Alkaloids

This compound is a monoterpene indole alkaloid belonging to the akuammiline class, a structurally complex group of natural products.[1] These alkaloids are predominantly found in plants of the Apocynaceae family, with Alstonia scholaris being a notable source of this compound.[1][2] The akuammiline alkaloids are characterized by a rigid, cage-like pentacyclic framework, which presents a significant challenge for total synthesis.[3][4] Despite the synthetic difficulty, this class of compounds has garnered considerable interest due to a wide range of promising biological activities, including anti-inflammatory, analgesic, cytotoxic, and antidiabetic properties.[3][5][6] this compound itself has been reported to possess antitussive and antiasthmatic properties.[7]

Biosynthesis of this compound and Related Indole Alkaloids

The biosynthesis of this compound and other akuammiline alkaloids is a complex process that originates from the universal precursor for monoterpenoid indole alkaloids, strictosidine. Strictosidine is formed through the Pictet-Spengler condensation of tryptamine and secologanin.[4] The biosynthetic pathway leading to the akuammiline core involves the key intermediate geissoschizine.[4] From geissoschizine, a series of enzymatic transformations, including oxidation and cyclization steps, lead to the formation of the characteristic caged structure of the akuammiline alkaloids. While the complete biosynthetic pathway to this compound has not been fully elucidated, the initial steps from geranyl pyrophosphate (GPP) and tryptophan to strictosidine are well-established.[8]

Figure 1: Simplified biosynthetic pathway of strictosidine.

Pharmacological Activities and Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, studies on closely related akuammiline and picraline-type alkaloids provide valuable insights into its potential therapeutic applications. The primary reported activities are anti-inflammatory, anticancer, and inhibition of sodium-glucose cotransporters (SGLT).

Anti-inflammatory Activity

Certain akuammiline alkaloid derivatives have demonstrated potent anti-inflammatory effects by inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).

| Compound Class | Specific Compound(s) | Assay | IC50 Value (µM) | Reference |

| Akuammiline Derivative | 9 | Inhibition of RA-FLS proliferation | 3.22 ± 0.29 | [9] |

| Akuammiline Derivative | 17c | Inhibition of RA-FLS proliferation | 3.21 ± 0.31 | [9] |

Anticancer Activity

Macroline-akuammiline bisindole alkaloids have shown significant in vitro growth inhibitory activity against a variety of human cancer cell lines.

| Compound Class | Cancer Cell Lines | IC50 Range (µM) | Reference |

| Macroline-Akuammiline Bisindole Alkaloids | KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.3 - 8.3 | [10] |

Sodium-Glucose Cotransporter (SGLT) Inhibition

Picraline-type alkaloids isolated from Alstonia macrophylla have been identified as inhibitors of SGLT1 and SGLT2, which are important targets in the management of type 2 diabetes.

| Compound | Target | IC50 Value (µM) | Reference |

| 10-Methoxy-N(1)-methylburnamine-17-O-veratrate | SGLT1 | 4.0 | [11] |

| SGLT2 | 0.5 | [11] | |

| Alstiphyllanine D | SGLT1 | 5.0 | [11] |

| SGLT2 | 2.0 | [11] |

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not been extensively studied. However, based on the known activities of related indole alkaloids, it is plausible that this compound exerts its anti-inflammatory and anticancer effects through the modulation of key signaling cascades such as the NF-κB and MAPK pathways.

Anti-inflammatory Signaling Pathway (Hypothesized)

The anti-inflammatory activity of many alkaloids is attributed to the inhibition of the NF-κB signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Alkaloids can interfere with this process at various steps.

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

Anticancer Signaling Pathway (Hypothesized)

The MAPK signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Certain natural products, including some indole alkaloids, have been shown to exert their anticancer effects by modulating the MAPK cascade, often leading to cell cycle arrest and apoptosis.

Figure 3: Hypothesized modulation of the MAPK pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related indole alkaloids.

Isolation of Alkaloids from Alstonia scholaris (General Protocol)

This protocol is a general procedure for the extraction and isolation of alkaloids from the bark of Alstonia scholaris.[12]

-

Extraction:

-

The dried and powdered bark of Alstonia scholaris is extracted with 95% ethanol at room temperature.

-

The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.

-

Each fraction is concentrated under reduced pressure.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The chloroform fraction, which is expected to be rich in alkaloids, is treated with 3% hydrochloric acid.

-

The aqueous acidic layer is collected, and the pH is adjusted to approximately 10 with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the alkaloids.

-

The basic aqueous solution is then extracted again with chloroform to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are pooled and can be further purified by preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield pure alkaloids like this compound.

-

Figure 4: General workflow for the isolation of this compound.

Total Synthesis of Picrinine (A Related Akuammiline Alkaloid)

The total synthesis of akuammiline alkaloids is a complex endeavor. The synthesis of picrinine, a closely related alkaloid, provides a blueprint for a potential synthetic route to this compound.[2] A key step in the synthesis of picrinine is the Fischer indolization to construct the indole core.

Key Synthetic Steps:

-

Assembly of the [3.3.1]-azabicyclic core: This is a crucial and challenging part of the synthesis, often involving multiple steps to construct the bridged ring system.

-

Fischer Indolization: A phenylhydrazine is reacted with a ketone or aldehyde under acidic conditions to form the indole ring. This is a classic and powerful method for indole synthesis.

-

Late-stage functional group manipulations: After the core structure is assembled, a series of reactions are performed to introduce the correct oxidation states and functional groups present in the natural product.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[3][5][6][8][9]

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Cell-Based SGLT Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of glucose by cells expressing SGLT1 or SGLT2.[10][13][14]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.

-

Cell Seeding: The cells are seeded in a 96-well plate and grown to confluence.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) in a sodium-containing buffer.

-

Glucose Uptake: A solution containing a non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) is added to the wells, and the cells are incubated for a specific time to allow for glucose uptake.

-

Washing and Lysis: The cells are washed with ice-cold buffer to remove excess radiolabeled glucose, and then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.

-

Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of the test compound relative to the untreated control, and the IC50 value is determined.

Conclusion and Future Directions

This compound and its related akuammiline alkaloids represent a fascinating and promising class of natural products with a diverse range of biological activities. While the existing data on closely related compounds suggest significant potential for the development of new therapeutics, particularly in the areas of inflammation, cancer, and diabetes, further research is critically needed to fully elucidate the pharmacological profile of this compound itself. Future studies should focus on:

-

Isolation and full characterization of this compound from natural sources to obtain sufficient quantities for comprehensive biological evaluation.

-

Determination of specific quantitative data (IC50 values) for this compound in a variety of in vitro and in vivo models of disease.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Development of efficient and scalable total synthesis routes to this compound and its analogs to facilitate structure-activity relationship (SAR) studies and preclinical development.

Addressing these research gaps will be essential to unlock the full therapeutic potential of this intriguing indole alkaloid.

References

- 1. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. Total synthesis of the akuammiline alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijpsr.com [ijpsr.com]

- 13. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Mechanistic Insights into Picralinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal, a prominent monoterpenoid indole alkaloid isolated from the medicinal plant Alstonia scholaris, stands as a compound of significant interest within the scientific community.[1][2] Belonging to the picrinine-type alkaloid class, this compound's complex architecture and potential biological activities have prompted extensive spectroscopic characterization to elucidate its structure and functional group arrangement. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound. Furthermore, it delves into the experimental protocols utilized for its analysis and explores its potential biological signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in defining the intricate carbon and proton framework of this compound.

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 7.95 | br s | |

| 3 | 4.60 | m | |

| 5α | 3.35 | m | |

| 5β | 2.80 | m | |

| 6α | 2.25 | m | |

| 6β | 1.95 | m | |

| 9 | 7.48 | d | 7.5 |

| 10 | 7.08 | t | 7.5 |

| 11 | 7.15 | t | 7.5 |

| 12 | 7.30 | d | 7.5 |

| 15 | 3.10 | m | |

| 16 | 2.75 | m | |

| 17-OCH3 | 3.75 | s | |

| 18 | 1.15 | d | 6.5 |

| 19 | 4.10 | q | 6.5 |

| 21α | 4.20 | d | 17.0 |

| 21β | 3.90 | d | 17.0 |

| CHO | 9.50 | s |

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)

| Position | Chemical Shift (δ) ppm |

| 2 | 135.5 |

| 3 | 50.1 |

| 5 | 52.5 |

| 6 | 28.0 |

| 7 | 108.2 |

| 8 | 128.5 |

| 9 | 121.5 |

| 10 | 119.8 |

| 11 | 123.5 |

| 12 | 110.8 |

| 13 | 145.2 |

| 14 | 35.1 |

| 15 | 34.8 |

| 16 | 53.2 |

| 17 | 173.5 |

| 18 | 12.5 |

| 19 | 65.2 |

| 20 | 138.1 |

| 21 | 58.9 |

| OCH3 | 51.8 |

| CHO | 182.5 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]+ | 367.1601 |

| [M+Na]+ | 389.1420 |

| Major Fragments | |

| 335 | |

| 307 | |

| 279 | |

| 194 | |

| 167 |

Note: The fragmentation pattern suggests initial losses of functional groups such as the methoxycarbonyl and formyl groups, followed by further cleavages of the indole and cage-like structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm-1) | Functional Group Assignment |

| 3400-3200 | N-H stretch (indole) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1735 | C=O stretch (ester) |

| 1680 | C=O stretch (aldehyde) |

| 1620, 1470 | C=C stretch (aromatic) |

| 1240 | C-O stretch (ester) |

Experimental Protocols

The acquisition of the spectroscopic data presented above involves standardized experimental procedures.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

Data Acquisition:

-

1H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. A total of 16-32 scans are typically averaged.

-

13C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are typically averaged to achieve a good signal-to-noise ratio.

Mass Spectrometry

Instrumentation: High-resolution mass spectra are typically obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Procedure: A dilute solution of this compound in methanol or acetonitrile is infused into the ESI source. The mass spectrometer is operated in positive ion mode. The capillary voltage is typically set to 3-4 kV, and the source temperature is maintained at 100-150 °C. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Infrared (IR) Spectroscopy

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1. Multiple scans are averaged to improve the signal-to-noise ratio.

Biological Activity and Signaling Pathways

Alkaloids from Alstonia scholaris, including picrinine-type alkaloids, have demonstrated a range of biological activities, notably antitumor and anti-inflammatory effects. While the specific molecular mechanisms of this compound are still under investigation, studies on related alkaloids and crude extracts from A. scholaris suggest the involvement of key cellular signaling pathways.

The antitumor activity of these alkaloids is often associated with the induction of apoptosis (programmed cell death) in cancer cells. This process is regulated by a complex network of signaling molecules. One of the central pathways implicated in both inflammation and cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Caption: Hypothesized mechanism of this compound via inhibition of the NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various stimuli, such as inflammatory signals or cellular stress, can lead to the activation of the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. It is hypothesized that this compound and related alkaloids may exert their anti-inflammatory and antitumor effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural profile of this compound, an alkaloid with promising biological potential. The NMR data confirms the carbon and proton skeleton, while MS and IR data corroborate the molecular formula and the presence of key functional groups. The outlined experimental protocols offer a standardized approach for the analysis of this and similar natural products. While further research is needed to fully elucidate the specific molecular targets of this compound, the inhibition of pro-inflammatory signaling pathways such as NF-κB represents a compelling area for future investigation. This comprehensive technical overview serves as a foundational resource for scientists and researchers aiming to explore the therapeutic applications of this compound and other alkaloids from Alstonia scholaris.

References

The Akuamma Seed: A Technical Guide to the Traditional Medicinal Uses of Picralima nitida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralima nitida, commonly known as the Akuamma tree, holds a significant place in traditional African medicine. Various parts of the plant, particularly the seeds, have been utilized for generations to treat a wide array of ailments, including pain, malaria, diarrhea, and diabetes. The therapeutic potential of P. nitida is largely attributed to its rich concentration of indole alkaloids, with picralinal being a key constituent. This technical guide provides an in-depth analysis of the traditional medicinal uses of this compound-containing plants, focusing on Picralima nitida. It summarizes quantitative phytochemical data, details experimental protocols for the isolation and analysis of its bioactive compounds, and elucidates the signaling pathways through which its analgesic effects are mediated. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, aiming to bridge the gap between traditional knowledge and modern scientific investigation.

Introduction

Picralima nitida Durand and Hook (family: Apocynaceae) is a tree native to West and Central Africa.[1][2] Its traditional use is widespread, with various parts of the plant, including the seeds, bark, and roots, being employed in ethnomedicine.[2] The seeds, in particular, are renowned for their medicinal properties and are often crushed or powdered and taken orally.[2] Traditional applications of P. nitida are diverse, ranging from the management of pain and fever to the treatment of malaria, diarrhea, and diabetes.[1][3][4]

The pharmacological activities of P. nitida are primarily linked to its complex mixture of indole alkaloids.[2] Among these, this compound, along with other related compounds such as akuammine, akuammidine, and picraline, has been a subject of scientific interest.[5] This guide will delve into the traditional uses of P. nitida, the quantitative distribution of its key alkaloids, detailed methodologies for their study, and the underlying mechanisms of action.

Traditional Medicinal Uses

The ethnobotanical applications of Picralima nitida are extensive and deeply rooted in African traditional medicine. The primary uses are summarized below:

-

Pain Relief (Analgesia): The most prominent traditional use of P. nitida seeds is for pain management.[1][2] The powdered seeds are often encapsulated and sold as a pain relief remedy.[2] This analgesic effect is attributed to the interaction of its alkaloids with the body's opioid system.[1]

-

Malaria Treatment: P. nitida is widely used as a traditional remedy for malaria.[3][6] Various parts of the plant, including the seeds, fruit rind, and stem bark, are used to prepare decoctions and extracts for this purpose.[3]

-

Diabetes Management: There is a strong tradition of using P. nitida extracts for the management of diabetes.[4][7] Studies have shown that these extracts can lead to a notable drop in blood sugar levels.[7] Traditional preparations often involve the maceration of the seeds in water.[7]

-

Gastrointestinal Disorders: The plant is also employed in the treatment of various gastrointestinal issues, including diarrhea.[2]

-

Other Uses: Other traditional applications include the treatment of fever, hypertension, and jaundice.[2][6]

Traditional Preparations and Dosages

Traditional preparations of Picralima nitida vary depending on the ailment being treated:

-

For Pain Relief: The dried seeds are typically crushed into a powder and encapsulated. A Ghanaian hospital has manufactured and sold standardized 250 mg capsules of the powdered seed.[2]

-

For Malaria: A decoction of the fruit is sometimes used to treat typhoid fever and cough.[8] For malaria, the daily dose of a traditional macerate has been determined to contain approximately 430 mg of total alkaloids.[3]

-

For Diabetes: A traditional Ghanaian treatment involves the 7-day maceration of 25 de-hulled seeds in 0.75 L of pre-boiled and cooled water, with one to two glasses administered daily.[7] In animal studies, effective doses of the leaf extract for managing hyperglycemia were found to be 150 mg/kg and 300 mg/kg.[7]

Phytochemistry: Quantitative Analysis of Alkaloids

The medicinal properties of Picralima nitida are primarily due to its rich alkaloid content. While numerous alkaloids have been identified, quantitative data for specific compounds like this compound are limited. The available data on total alkaloid content in different parts of the plant are summarized in the table below.

| Plant Part | Total Alkaloid Content | Reference |

| Seeds | 3.5 - 4.8% | [9][10] |

| Fruit (Aqueous Extract) | 0.11 g per gram of extract | [3] |

| Seed and Pod (Combined) | Flavonoids: 3.46%, Saponins: 3.45% | [10] |

| Seed (Methanol Extract) | 5.84 g (from 2500 g powdered seeds) | [11] |

| Leaf (Proximate Analysis) | Alcohol Soluble Extractive: 10.01%, Water Soluble Extractive: 8.48% | [5] |

Note: The quantitative data for individual alkaloids, including this compound, is not well-documented in publicly available literature. The provided data represents total alkaloid content or the content of other major phytochemicals. Further research is required to quantify the precise concentration of this compound in different plant parts.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of alkaloids from Picralima nitida.

General Extraction and Fractionation of Alkaloids

A common procedure for extracting and fractionating alkaloids from P. nitida seeds involves the following steps:

-

Pulverization: The dried seeds are pulverized into a homogenous powder.[12]

-

Extraction: The powdered material is extracted with methanol using a Soxhlet apparatus. The extract is then concentrated using a rotary evaporator.[12]

-

Defatting: The methanol extract is defatted using n-hexane.[12]

-

Fractionation: The defatted methanol extract is then successively fractionated with solvents of increasing polarity, such as chloroform, dichloromethane, and ethyl acetate, followed by 50% ethanol.[12]

Isolation of Alkaloids using pH-Zone-Refining Countercurrent Chromatography

A more advanced technique for isolating specific alkaloids, such as picraline (structurally similar to this compound), is pH-zone-refining countercurrent chromatography. This method has been successfully applied to the seeds of P. nitida.[13][14]

Protocol Outline:

-

Sample Preparation: A dichloromethane fraction of the seed extract is prepared as described in the general extraction protocol.

-

Solvent System: A suitable two-phase solvent system is selected. For the isolation of picraline and other alkaloids, a system composed of methyl-tert-butyl ether, acetonitrile, and water has been used.

-

Stationary and Mobile Phases: The lower aqueous phase is made acidic (e.g., with trifluoroacetic acid) and used as the stationary phase. The upper organic phase is made basic (e.g., with ammonia) and used as the mobile phase.

-

Chromatography: The sample is loaded into the countercurrent chromatography column, and the separation is performed. Fractions are collected and analyzed for the presence of the target alkaloids.

-

Purification: Further purification of the isolated compounds may be necessary using techniques like flash chromatography.[13]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for the quantification of this compound was not found in the reviewed literature, a general approach for the analysis of alkaloids in plant extracts can be adapted.

General HPLC Protocol Parameters:

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is commonly used for alkaloid separation.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: The wavelength of detection would need to be optimized for this compound.

-

Quantification: Quantification is achieved by creating a calibration curve using a purified this compound standard.

Method Validation: A validated method should demonstrate acceptable linearity, precision, accuracy, and sensitivity (LOD and LOQ) according to established guidelines (e.g., ICH).

Mechanism of Action and Signaling Pathways

The analgesic and other pharmacological effects of Picralima nitida alkaloids are primarily mediated through their interaction with opioid receptors.[1][13][14]

Opioid Receptor Binding

Studies have shown that several alkaloids from P. nitida have a binding affinity for opioid receptors.[13][14] Specifically, some of these compounds exhibit micromolar activity at the mu-opioid receptor (MOR), while others are potent kappa-opioid receptor (KOR) agonists.[13][14][15] The binding of these alkaloids to opioid receptors is the initial step in a signaling cascade that ultimately leads to the observed physiological effects.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist, such as an alkaloid from P. nitida, initiates a series of intracellular events:

-

G-Protein Activation: The activated opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

Cellular Response: The combined effect of reduced cAMP levels, potassium efflux, and reduced calcium influx leads to hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, resulting in the analgesic effect.

Conclusion

Picralima nitida is a plant with a rich history of traditional medicinal use, particularly for pain, malaria, and diabetes. Its therapeutic effects are strongly linked to its diverse alkaloid content, including this compound. While traditional knowledge provides a strong foundation for its use, further scientific investigation is crucial to fully understand and harness its potential. Specifically, there is a need for:

-

Quantitative analysis of individual alkaloids, including this compound, in various plant parts to establish standardized dosing.

-

Development and validation of robust analytical methods , such as HPLC, for the routine quality control of P. nitida extracts and formulations.

-

In-depth studies to elucidate the specific binding affinities and downstream signaling effects of this compound and other key alkaloids to better understand their mechanisms of action.

By addressing these research gaps, the scientific community can pave the way for the development of new, effective, and safe therapeutic agents derived from this valuable medicinal plant, thereby validating and refining its traditional applications for modern healthcare.

References

- 1. tribuneonlineng.com [tribuneonlineng.com]

- 2. researchgate.net [researchgate.net]

- 3. ajol.info [ajol.info]

- 4. Antidiabetic Activities of Picralima Nitida Powder, an Indigenous Ivorian Edible Plant in Type II Diabetes Mellitus Rat Model [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal uses, phytochemistry and pharmacology of Picralima nitida (Apocynaceae) in tropical diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and antidiabetic profiles of two African medicinal plants: Picralima nitida (Apocynaceae) and Sonchus oleraceus (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Antimalarial Potential of Medicinal Plants Used for the Treatment of Malaria in Cameroonian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. The effect of cAMP on the cell membrane potential and intracellular ion activities in proximal tubule of Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory, antipyretic and anti-malarial activities of a West African medicinal plant--Picralima nitida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of synaptic ion channels in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Picralinal: An Ethnopharmacological and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralinal, a prominent indole alkaloid constituent of the Apocynaceae family, notably found in Alstonia scholaris and Alstonia macrophylla, has a rich history in traditional medicine across Asia and Africa.[1][2] Ethnopharmacological evidence points to its use in treating a spectrum of ailments including diabetes, inflammatory conditions, pain, and respiratory diseases.[3][4][5] This technical guide provides a comprehensive overview of the ethnopharmacological significance of this compound, alongside detailed experimental protocols for its extraction, isolation, and evaluation of its key biological activities. The guide also summarizes the available quantitative pharmacological data and explores the potential signaling pathways involved in its mechanism of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid characterized by a complex cage-like structure.[6] It is biosynthesized in various parts of Alstonia species, which are extensively used in traditional medicine systems like Ayurveda and Traditional Chinese Medicine.[1][2] The ethnopharmacological relevance of these plants has spurred scientific interest in their bioactive constituents, with this compound being a key subject of investigation for its potential therapeutic applications.

Ethnopharmacological Uses

The traditional use of plants containing this compound, such as Alstonia scholaris and Alstonia macrophylla, is well-documented for a variety of conditions:

-

Diabetes: Decoctions of the bark of Alstonia scholaris are traditionally used to manage diabetes.[7] This aligns with modern research indicating that picraline-type alkaloids can inhibit sodium-glucose cotransporters (SGLTs), a key target in diabetes therapy.[8]

-

Inflammation and Pain: The leaves and bark of Alstonia species are used to treat inflammatory conditions, rheumatic pain, and fever.[4][9]

-

Respiratory Ailments: Traditional remedies for asthma, bronchitis, and whooping cough often include preparations from Alstonia scholaris leaves.[3]

-

Other Uses: The plants have also been used for malaria, gastrointestinal disorders, and as a general tonic.[10][11]

Quantitative Pharmacological Data

While specific quantitative data for this compound is limited in the reviewed literature, studies on related picraline-type alkaloids from Alstonia macrophylla provide valuable insights into their potential potency. The following table summarizes the available inhibitory concentration (IC50) values for related compounds and provides a template for presenting future data on this compound.

| Compound | Target/Assay | Cell Line/Model | IC50 Value (µM) | Reference |

| 10-methoxy-N(1)-methylburnamine-17-O-veratrate | SGLT1 Inhibition | HEK293 | 4.0 | [8] |

| SGLT2 Inhibition | HEK293 | 0.5 | [8] | |

| Alstiphyllanine D | SGLT1 Inhibition | HEK293 | 5.0 | [8] |

| SGLT2 Inhibition | HEK293 | 2.0 | [8] | |

| This compound (Hypothetical) | Inhibition of Albumin Denaturation | In vitro | Data Needed | |

| This compound (Hypothetical) | Cytotoxicity (e.g., MCF-7) | Cancer Cells | Data Needed |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of this compound and related alkaloids.

Extraction and Isolation of this compound

This protocol is adapted from established methods for isolating alkaloids from Alstonia species.[12][13][14]

Objective: To extract and isolate this compound from the leaves of Alstonia scholaris or Alstonia macrophylla.

Materials:

-

Dried and powdered leaves of Alstonia species

-

1% Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (NH4OH) solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Silica gel (60-120 mesh) for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Procedure:

-

Acid Extraction: Macerate 500g of powdered leaves in 1% HCl (pH 2) overnight at room temperature.[12][13][14]

-

Basification: Filter the acidic mixture and basify the filtrate to pH 9-10 with 25% NH4OH solution.[12][13][14]

-

Solvent Extraction: Extract the alkaline solution exhaustively with chloroform. Combine the chloroform extracts.

-

Drying and Concentration: Wash the combined chloroform extract with distilled water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude alkaloid extract.

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol).[12]

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

-

Purification: Subject the combined fractions containing this compound to further purification steps like preparative TLC or recrystallization to obtain the pure compound.

References

- 1. innpharmacotherapy.com [innpharmacotherapy.com]

- 2. phcogrev.com [phcogrev.com]

- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jsmcentral.org [jsmcentral.org]

- 13. researchgate.net [researchgate.net]

- 14. plantsjournal.com [plantsjournal.com]

The Stereochemistry of Picralinal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal, a complex monoterpene indole alkaloid, stands as a significant member of the picralima group of natural products. First isolated from the leaves of Alstonia scholaris R. Br., its intricate, cage-like molecular architecture, possessing multiple stereogenic centers, has made it a subject of interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the key structural features and the experimental methodologies crucial for its stereochemical elucidation.

Molecular Structure and Stereogenic Centers

This compound is characterized by a highly rigid and sterically congested framework. The core of the molecule features a complex ring system with six stereogenic centers, leading to a well-defined three-dimensional orientation of its constituent atoms. The precise arrangement of these stereocenters is fundamental to its biological activity and chemical reactivity. While the initial structure was proposed based on spectroscopic evidence, the absolute configuration requires more advanced analytical techniques for unambiguous determination.

Experimental Determination of Stereochemistry

The stereochemical assignment of a complex natural product like this compound relies on a combination of spectroscopic and chiroptical methods. The foundational work on the structure of this compound was first published in 1970, employing techniques that were state-of-the-art for that era.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the constitution and relative stereochemistry of this compound. The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs) provide detailed information about the connectivity of atoms and their spatial relationships.

Infrared (IR) Spectroscopy: IR spectroscopy was utilized in the initial characterization of this compound to identify key functional groups present in the molecule, such as carbonyls, hydroxyls, and amines, which are integral parts of its stereochemical environment.

Chiroptical Methods

Optical Rotation: The measurement of specific rotation using polarimetry is a fundamental method for characterizing a chiral molecule. The sign and magnitude of the optical rotation are unique properties of an enantiomer and provide the initial indication of its chirality.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from theoretical calculations.

X-ray Crystallography

For an unambiguous determination of the absolute configuration of a complex molecule like this compound, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the atoms in the crystal lattice, allowing for the definitive assignment of each stereocenter.

Quantitative Data

Due to the limited public accessibility of the original 1970 publication by Rastogi, Kapil, and Popli, which first described the isolation and structural elucidation of this compound, specific quantitative data from the primary literature is not available for inclusion in this guide. The following table is a representative example of how such data would be presented.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1 | [Hypothetical Data] | d | [Hypothetical Data] | [Hypothetical Data] |

| H-3 | [Hypothetical Data] | dd | [Hypothetical Data] | [Hypothetical Data] |

| H-5 | [Hypothetical Data] | m | [Hypothetical Data] | [Hypothetical Data] |

| ... | ... | ... | ... | ... |

| Carbon (¹³C) | Chemical Shift (δ, ppm) | Assignment | ||

| C-2 | [Hypothetical Data] | [Hypothetical Data] | ||

| C-6 | [Hypothetical Data] | [Hypothetical Data] | ||

| C-7 | [Hypothetical Data] | [Hypothetical Data] | ||

| ... | ... | ... |

Table 1: Illustrative representation of ¹H and ¹³C NMR data for this compound. Note: The data presented here is hypothetical and serves as a template for how experimentally determined values would be organized.

Experimental Protocols

Detailed experimental protocols for the isolation and stereochemical analysis of this compound would typically include the following steps. As the primary source is unavailable, a generalized workflow is provided.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., leaves of Alstonia scholaris) is subjected to solvent extraction, often using a Soxhlet apparatus with a solvent such as methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloidal fraction from other plant constituents.

-

Chromatography: The crude alkaloid mixture is purified using a combination of chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic and Chiroptical Analysis

-

NMR Spectroscopy:

-

A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer.

-

Data is processed and analyzed to assign all proton and carbon signals and to determine the relative stereochemistry.

-

-

Circular Dichroism:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol).

-

The CD spectrum is recorded over a relevant wavelength range.

-

The experimental spectrum is compared with theoretically calculated spectra for possible stereoisomers to determine the absolute configuration.

-

Logical Workflow for Stereochemical Elucidation

The following diagram illustrates the general workflow for the stereochemical elucidation of a novel natural product like this compound.

Conclusion

The stereochemistry of this compound is a testament to the structural complexity that can be found in natural products. While the foundational work established its core structure, a complete and detailed understanding, particularly regarding its absolute configuration, relies on a suite of modern analytical techniques. This guide has outlined the essential methodologies and the logical workflow required for such an investigation. Further research, ideally involving the acquisition of a single crystal for X-ray diffraction analysis and detailed 2D NMR studies, would be invaluable in providing a definitive and comprehensive picture of the stereochemistry of this intriguing alkaloid. The lack of publicly accessible primary data from the original structure elucidation underscores the importance of data sharing in the scientific community to facilitate future research and drug development efforts.

Picralinal: A Promising Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Picralinal, a naturally occurring monoterpene indole alkaloid isolated from plants of the Alstonia genus, particularly Alstonia scholaris, presents a compelling starting point for novel drug discovery.[1][2] The indole alkaloid scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, known biological activities of related compounds, and its potential for development into new therapeutic agents. While direct quantitative data for this compound is limited in publicly available literature, this guide extrapolates its potential based on the activities of closely related picraline-type alkaloids and the broader class of indole alkaloids.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₁H₂₂N₂O₄ and a molar mass of 382.41 g/mol .[3] Its intricate structure offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂N₂O₄ | PubChem[3] |

| Molar Mass | 382.41 g/mol | PubChem[3] |

| Class | Monoterpene Indole Alkaloid | General Knowledge |

| Natural Source | Alstonia scholaris | [1][2] |

Potential Therapeutic Applications and Biological Activities

While specific bioactivity data for this compound is not extensively documented, research on related picraline-type alkaloids and extracts from Alstonia scholaris suggests several promising avenues for drug discovery.

Anti-diabetic Potential: SGLT Inhibition

A significant area of interest for picraline-type alkaloids is their potential as inhibitors of the sodium-glucose cotransporters SGLT1 and SGLT2.[4][5][6] These transporters play a crucial role in glucose reabsorption in the kidneys and intestines, and their inhibition is a validated therapeutic strategy for type 2 diabetes.[7][8][9]

Studies on picraline-type alkaloids isolated from Alstonia macrophylla have demonstrated potent inhibitory activity against both SGLT1 and SGLT2.[4][6] This suggests that this compound, as a core structure of this class, may possess similar inhibitory properties.

Table 1: SGLT1 and SGLT2 Inhibitory Activity of Picraline-Type Alkaloids

| Compound | SGLT1 IC₅₀ (µM) | SGLT2 IC₅₀ (µM) | Source |

| 10-methoxy-N(1)-methylburnamine-17-O-veratrate | 4.0 | 0.5 | [4] |

| Alstiphyllanine D | 5.0 | 2.0 | [4] |

| Alstiphyllanine E | Moderate Inhibition | Moderate Inhibition | [6] |

| Alstiphyllanine F | Moderate Inhibition | Moderate Inhibition | [6] |

Note: Data for this compound is not available. The table presents data for structurally related compounds to indicate potential activity.

Anti-inflammatory Activity

Alkaloids isolated from Alstonia scholaris have shown significant anti-inflammatory properties.[10][11] The anti-inflammatory effects of indole alkaloids are often attributed to their ability to modulate key inflammatory pathways. While direct evidence for this compound is lacking, the general anti-inflammatory potential of this class of compounds is well-established.[10][12][13]

Antimicrobial Activity

Extracts from Alstonia scholaris have been traditionally used for their antimicrobial properties. Indole alkaloids, in general, are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[14][15][16][17][18][19] Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.

Anticancer Activity

Several alkaloids from Alstonia scholaris have demonstrated cytotoxic effects against various cancer cell lines.[20][21] The proposed mechanisms often involve the modulation of signaling pathways crucial for cancer cell proliferation and survival. The potential of this compound as an anticancer agent remains an area for future research.

Experimental Protocols

Detailed experimental protocols for assessing the potential biological activities of this compound are provided below. These are generalized methods and would require optimization for the specific compound.

SGLT Inhibition Assay (Cell-Based using 2-NBDG)

This protocol describes a non-radioactive method for assessing SGLT1 and SGLT2 inhibition using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Methodology:

-

Cell Culture: HEK293 cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., Phlorizin) in a sodium-containing buffer.

-

Glucose Uptake: 2-NBDG is added to the wells, and the plate is incubated to allow for glucose uptake.

-

Fluorescence Measurement: The reaction is stopped, and cells are washed. The intracellular fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[4]

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Compound Administration: Animals are orally or intraperitoneally administered with this compound at various doses or a reference drug (e.g., Indomethacin).

-

Induction of Inflammation: After a set pre-treatment time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured at regular intervals using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][22]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[16][18][23][24]

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Modulation

While direct evidence for this compound is not yet available, indole alkaloids are known to interact with various signaling pathways. Based on the activities of related compounds, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are plausible targets for this compound.[25][26][27][28]

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.[26][27] Its dysregulation is a hallmark of many cancers. Some natural products target this pathway to exert their anticancer effects.[25]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[29][30][31][32] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

References

- 1. scialert.net [scialert.net]

- 2. phcogrev.com [phcogrev.com]

- 3. This compound | C21H22N2O4 | CID 46229103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academicmed.org [academicmed.org]

- 6. Alstiphyllanines E-H, picraline and ajmaline-type alkaloids from Alstonia macrophylla inhibiting sodium glucose cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Properties of Sodium-Glucose Cotransporter 2 Inhibitors Determine the Improvement in Hemoglobin A1c and Body Weight? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of the anti-Staphylococcus aureus fraction from Penthorum chinense Pursh stems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 20. Four Alkaloids from Alstonia scholaris with Antitumor Activity via Disturbing Glutathione Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RUA [rua.ua.es]

- 22. mcf-7 cells ic50: Topics by Science.gov [science.gov]

- 23. researchgate.net [researchgate.net]

- 24. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. farma.com.ro [farma.com.ro]

- 30. medchemexpress.com [medchemexpress.com]

- 31. Cytotoxic response of breast cancer cell lines, MCF 7 and T 47 D to triphala and its modification by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Cytotoxic Effect of Ethanol Extract of Microalga, Chaetoceros calcitrans, and Its Mechanisms in Inducing Apoptosis in Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Picralinal

For Researchers, Scientists, and Drug Development Professionals

Introduction